N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamide
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Overview
Description
N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamide is an organic compound characterized by the presence of furan rings, a phenyl group, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-furan carboxaldehyde, phenylacetic acid, and ethylamine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-furan carboxaldehyde with ethylamine under acidic conditions to form N-(2-furylmethyl)ethanamine.
Amide Bond Formation: The intermediate is then reacted with phenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamine.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan rings and phenyl group can engage in π-π interactions, while the amide group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide
- N-(2,2-di(furan-2-yl)ethyl)pivalamide
- N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide
Uniqueness
N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamide is unique due to its specific combination of furan rings, phenyl group, and amide functionality. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill as effectively.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-19(11-10-15-6-2-1-3-7-15)20-14-16(17-8-4-12-22-17)18-9-5-13-23-18/h1-9,12-13,16H,10-11,14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDXNPVQKHAUJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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